

An In-depth Technical Guide to 4-Benzyloxypropiophenone (CAS: 4495-66-3)

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Compound of Interest

Compound Name: 4-Benzyloxypropiophenone

Cat. No.: B033055

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxypropiophenone, with the CAS number 4495-66-3, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.^{[1][2]} Its chemical structure, featuring a benzyloxy group attached to a propiophenone backbone, makes it a versatile building block for the synthesis of more complex molecules.^[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development, particularly as a key intermediate.

Chemical and Physical Properties

The fundamental properties of **4-Benzyloxypropiophenone** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
CAS Number	4495-66-3	[1]
Molecular Formula	C ₁₆ H ₁₆ O ₂	[1][3]
Molecular Weight	240.30 g/mol	[1][3]
Appearance	Off-white to light beige powder/crystalline solid	[1][2]
Melting Point	99-102 °C	[4]
Boiling Point	391 °C at 760 mmHg	[4]
Density	1.081 g/cm ³	[4]
Solubility	Insoluble in water	[1]
Synonyms	p-Benzyloxypropiophenone, 1-(4-(Benzyloxy)phenyl)propan-1-one, 4'-Benzyloxypropiophenone	[4][5][6][7]

Synthesis of 4-Benzyloxypropiophenone

The primary method for synthesizing **4-Benzyloxypropiophenone** is through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **4-Benzyloxypropiophenone** from 4'-hydroxypropiophenone and benzyl bromide.

Materials:

- 4'-Hydroxypropiophenone
- Benzyl bromide

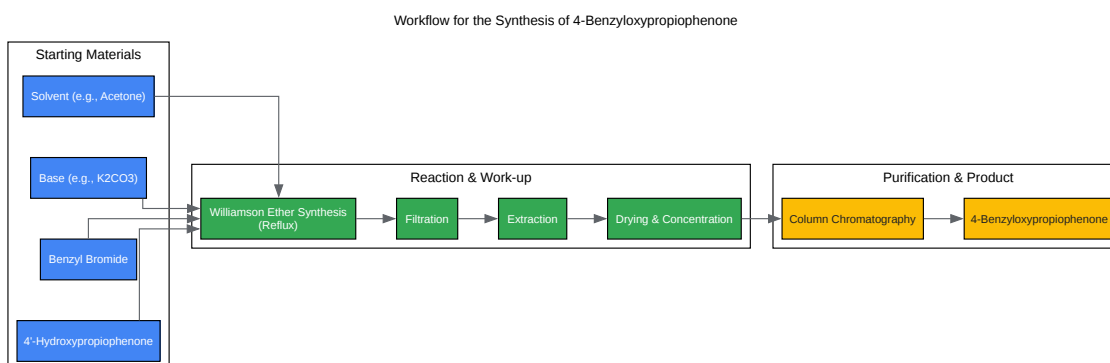
- Potassium carbonate (K_2CO_3) or another suitable base (e.g., sodium hydroxide)
- Acetone or N,N-Dimethylformamide (DMF) as solvent
- Magnetic stirrer and heating mantle
- Round-bottom flask and reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- **Reaction Setup:** In a dry round-bottom flask, dissolve 4'-hydroxypropiophenone (1 equivalent) in acetone or DMF.
- **Base Addition:** Add potassium carbonate (1.5-2 equivalents) to the solution. The mixture should be stirred vigorously.
- **Alkyl Halide Addition:** Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Extraction:** Evaporate the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure **4-Benzyloxypropiofenone**.

Synthesis Workflow Diagram



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Caption: Synthesis of **4-Benzyloxypropiofenone** workflow.

Applications in Drug Development

4-Benzyloxypropiofenone is a key intermediate in the synthesis of several pharmaceuticals, including Isoxsuprine, Ritodrine, and notably, Bazedoxifene.[8] Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[9]

Role in Bazedoxifene Synthesis

In the synthesis of Bazedoxifene, **4-Benzyloxypropiofenone** is used to construct the core indole structure of the final drug molecule.[3]

Experimental Protocol: Fischer Indole Synthesis for Bazedoxifene Intermediate

This protocol describes the reaction of **4-Benzyloxypropiofenone** with a substituted hydrazine to form a key indole intermediate.

Materials:

- **4-Benzyloxypropiofenone**
- 4-Benzyloxyphenylhydrazine hydrochloride
- Ethanol
- Acetic acid or a Lewis acid (e.g., Aluminium chloride) as a catalyst[3]
- Magnetic stirrer and heating mantle
- Round-bottom flask and reflux condenser

Procedure:

- **Reaction Setup:** Suspend **4-Benzyloxypropiofenone** (1 equivalent) and 4-benzyloxyphenylhydrazine hydrochloride (1 equivalent) in ethanol in a round-bottom flask.[3]
- **Catalyst Addition:** Add a catalytic amount of acetic acid or a Lewis acid.[3]

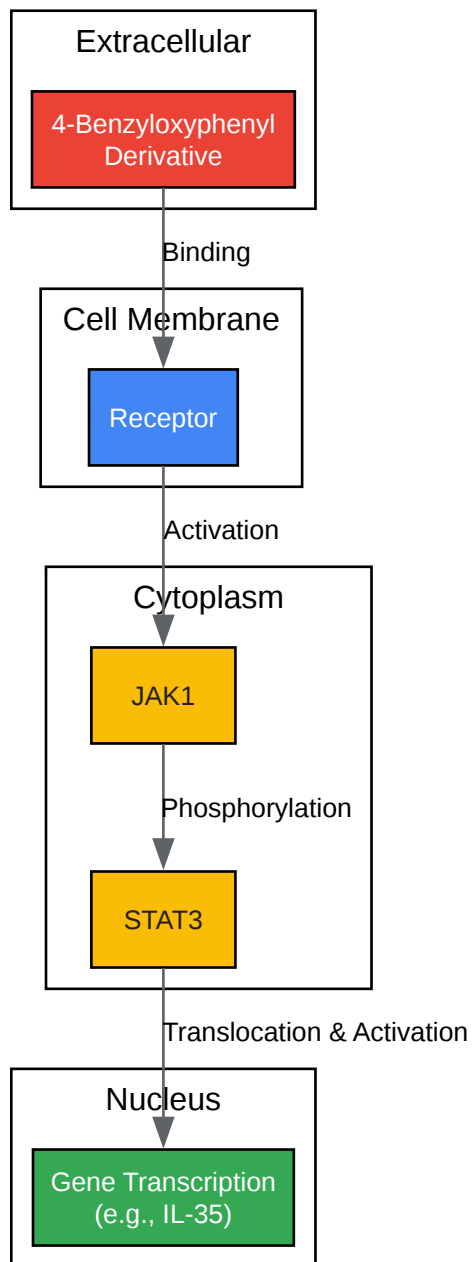
- Reaction: Reflux the mixture for approximately 12 hours. The product is expected to precipitate out of the solution during this time.[3]
- Isolation: Cool the reaction mixture to 10-15 °C.[3]
- Filtration and Washing: Isolate the crystallized product by filtration and wash with chilled ethanol and then water.[3]
- Drying: Dry the product to obtain 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a key intermediate for Bazedoxifene.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological signaling pathways of **4-Benzyloxypropiofenone** are limited, research on structurally related compounds can provide insights. For instance, 4-(Benzyloxy)phenol has been shown to modulate the immune response in mycobacteria-infected cells through the JAK1/STAT3 signaling pathway.[10] This suggests that compounds with a benzyloxyphenyl moiety may have the potential to interact with inflammatory or immune signaling cascades. Further research is needed to determine if **4-Benzyloxypropiofenone** or its metabolites exhibit similar activities.

Hypothetical Signaling Pathway Involvement

Hypothesized Signaling Pathway for Benzyloxyphenyl Compounds

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Caption: Potential JAK/STAT pathway interaction.

Analytical Characterization

The identity and purity of synthesized **4-Benzyloxypropiophenone** can be confirmed using standard analytical techniques.

Analytical Methods

Method	Expected Observations
¹ H NMR	Peaks corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the benzyl group, and the ethyl protons of the propiophenone chain.
¹³ C NMR	Resonances for the carbonyl carbon, aromatic carbons, the methylene carbon of the benzyl group, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the carbonyl (C=O) stretch (around 1680 cm ⁻¹), C-O-C ether linkage, and aromatic C-H bonds.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (240.30 g/mol).
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound when analyzed using a suitable column and mobile phase.

Safety and Handling

The toxicological properties of **4-Benzyloxypropiophenone** have not been fully investigated. [11] It may cause eye and skin irritation, as well as respiratory tract irritation upon inhalation. [11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound.[11] It is stable under normal temperatures and pressures.[11]

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a controlled

environment by trained personnel, adhering to all applicable safety guidelines.

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